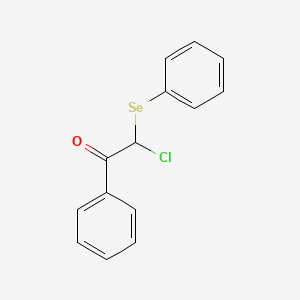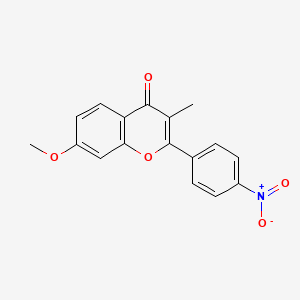![molecular formula C32H12F10O4 B14287230 Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate CAS No. 137300-28-8](/img/structure/B14287230.png)
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate is a chemical compound that features a pyrene core substituted with two pentafluorophenylmethyl groups at the 1,2-positions of the dicarboxylate. The pyrene nucleus is known for its photophysical and electronic properties, making it valuable in materials science, supramolecular chemistry, and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate typically involves the reaction of pyrene-1,2-dicarboxylic acid with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyrene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyrene derivatives.
Substitution: The pentafluorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrenequinones.
Reduction: Dihydropyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecular architectures and materials.
Biology: Employed in the study of non-covalent interactions and as a fluorescent probe.
Medicine: Potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Mecanismo De Acción
The mechanism of action of bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions are crucial for its role in supramolecular chemistry and materials science. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Bis[(2,3,4,5,6-pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate
- Pyrene-1,2-dicarboxylic acid
- Pentafluorobenzyl pyrene derivatives
Uniqueness
Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate is unique due to the presence of both the pyrene core and the pentafluorophenylmethyl groups. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and supramolecular chemistry .
Propiedades
| 137300-28-8 | |
Fórmula molecular |
C32H12F10O4 |
Peso molecular |
650.4 g/mol |
Nombre IUPAC |
bis[(2,3,4,5,6-pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H12F10O4/c33-21-16(22(34)26(38)29(41)25(21)37)9-45-31(43)15-8-13-5-4-11-2-1-3-12-6-7-14(19(13)18(11)12)20(15)32(44)46-10-17-23(35)27(39)30(42)28(40)24(17)36/h1-8H,9-10H2 |
Clave InChI |
TYXOTOKDHSMAII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4C(=O)OCC5=C(C(=C(C(=C5F)F)F)F)F)C(=O)OCC6=C(C(=C(C(=C6F)F)F)F)F)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/no-structure.png)

